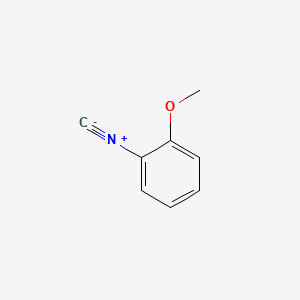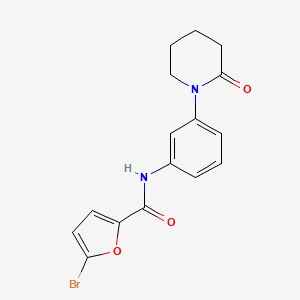![molecular formula C25H21NO4 B2508648 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide CAS No. 1428358-90-0](/img/structure/B2508648.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of benzamide and phenylacetamide derivatives with antibacterial and antifungal activities. Similarly, paper outlines the synthesis of benzothiazole-phenylacetamide derivatives with antitumor activity, and paper discusses the synthesis of substituted benzyl-phenylacetamides. These syntheses typically involve acetylation reactions and subsequent reactions with various amines or heterocyclic compounds. The methods used for synthesis include standard organic synthesis techniques, microwave irradiation, and reactions in the presence of potassium carbonate .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides a crystal structure analysis of a phenethyl-phenylacetamide, showing that it crystallizes in the monoclinic C2/c space group and forms a chain of intermolecular hydrogen bonds. This information is valuable as it suggests that similar acetamide derivatives, including the compound of interest, may also form specific intermolecular interactions that could influence their biological activity and solubility .
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives are diverse and depend on the functional groups present on the phenyl rings. The papers do not provide specific reactions for the compound "N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide," but they do mention reactions such as alkylation, acetylation, and the formation of hydrogen bonds, which are typical for acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of the compound , they do suggest that properties such as solubility, melting point, and biological activity can be inferred from the molecular structure and substituents present on the acetamide derivatives. For example, the presence of nitro, amino, and heterocyclic substituents can significantly affect the antimicrobial and antitumor activities of these compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity Evaluation
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide derivatives have been synthesized and evaluated for their potential antitumor activity. One study synthesized a series of derivatives and screened them in vitro against human tumor cell lines derived from nine neoplastic diseases. This study revealed that certain compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting the potential of these derivatives in antitumor applications (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Properties
Research into diphenylamine derivatives, which share structural similarities with the compound of interest, has shown that these compounds possess significant antimicrobial and antifungal activities. A study synthesized novel derivatives and screened them for antibacterial and antifungal efficacy, finding that certain compounds demonstrated potent activity against both types of organisms. This suggests potential applications of this compound derivatives in antimicrobial and antifungal treatments (Kumar & Mishra, 2015).
Antioxidant Activities
The compound's derivatives have been explored for their antioxidant properties. Studies involving similar structural compounds have demonstrated their efficacy in scavenging free radicals and protecting against oxidative stress. This suggests that this compound and its derivatives could serve as potent antioxidants, offering protective benefits against oxidative damage in biological systems (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Anti-inflammatory Applications
Derivatives of the compound have been investigated for their anti-inflammatory effects. Research into related structures has identified compounds with significant anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammatory conditions. This indicates that this compound derivatives could be valuable in developing new anti-inflammatory agents (Koppireddi et al., 2013).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Standard safety measures should always be taken when handling chemical compounds, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-25(24(19-9-3-1-4-10-19)20-11-5-2-6-12-20)26-15-7-8-16-28-21-13-14-22-23(17-21)30-18-29-22/h1-6,9-14,17,24H,15-16,18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGTYBMAKGOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)
![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)
![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)




![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)


![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)